molecular formula C9H8N2O2 B079769 (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime CAS No. 13208-96-3

(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime

Cat. No.: B079769
CAS No.: 13208-96-3
M. Wt: 176.17 g/mol
InChI Key: ABYOCIIPFCSZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIBRJCCFJQRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418737
Record name MLS000339636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13208-96-3
Record name MLS000339636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 7-Methylisatin 3-Oxime – Structural Chemistry & Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylisatin 3-oxime represents a specialized scaffold in medicinal chemistry, derived from the privileged isatin (1H-indole-2,3-dione) core. While the parent compound, 7-methylisatin, is a known inhibitor of specific kinases (e.g., GSK-3β) and a versatile synthetic intermediate, the functionalization at the C3 position with an oxime moiety significantly alters its physicochemical profile and biological interactivity.

This guide provides a rigorous analysis of the compound's structural dynamics, specifically the impact of the C7-methyl substituent on electronic distribution and the stereochemical implications of the C3-oxime formation. It is designed for researchers investigating structure-activity relationships (SAR) in neuroprotective and antiproliferative drug discovery.

Structural Characterization & Physicochemical Properties[1][2][3]

Molecular Framework

The molecule consists of a fused benzene and pyrrole ring (indole core) with two carbonyls at positions 2 and 3. The 7-methyl group introduces a critical lipophilic bulk adjacent to the NH moiety, influencing the hydrogen-bond donor capability of the lactam ring.

  • Core Scaffold: Indole-2,3-dione (Isatin)[1][2][3][4]

  • Substituents: Methyl group (-CH₃) at C7; Oxime group (=N-OH) at C3.

  • Isomerism: The C3=N double bond allows for E (anti) and Z (syn) geometrical isomers. In isatin 3-oximes, the E-isomer is typically thermodynamically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the C2-carbonyl oxygen.

Physicochemical Data Profile

Data summarized from computed descriptors and analogue experimental values.

PropertyValue / DescriptionRelevance
Molecular Formula C₉H₈N₂O₂Core stoichiometry.
Molecular Weight 176.17 g/mol Fragment-based drug design compliant.
LogP (Predicted) ~1.5 – 1.9Moderate lipophilicity; blood-brain barrier (BBB) permeable.
H-Bond Donors 2 (Indole NH, Oxime OH)Critical for active site binding (e.g., kinase hinge regions).
H-Bond Acceptors 3 (C2 Carbonyl, Oxime N, Oxime O)Receptor interaction points.
pKa (Acidic) ~10.5 (NH), ~11.5 (OH)Ionization state at physiological pH (mostly neutral).
Solubility DMSO, DMF, Ethanol (Hot)Poor aqueous solubility; requires co-solvents for bioassays.

Synthetic Methodology

The synthesis of 7-methylisatin 3-oxime is a condensation reaction between 7-methylisatin and hydroxylamine hydrochloride. This protocol is designed for high purity and yield, minimizing the formation of the dioxime (reaction at C2).

Reaction Logic

The C3 carbonyl of isatin is more electrophilic than the C2 amide carbonyl due to the lack of resonance stabilization from the nitrogen lone pair. This reactivity difference allows for selective oximation at C3 under controlled pH conditions.

Experimental Protocol

Reagents:

  • 7-Methylisatin (1.0 eq)[3]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) (1.5 eq) or Sodium Carbonate

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 7-methylisatin in 15 mL of warm ethanol (60°C). The solution will appear orange/red.

  • Buffer Preparation: Dissolve NaOAc (1.5 eq) and NH₂OH·HCl (1.2 eq) in 5 mL of deionized water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the stirring isatin solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica, 30% EtOAc/Hexane).[5] The starting material (orange spot) should disappear, replaced by a more polar product (yellow spot).

  • Precipitation: Cool the reaction mixture to room temperature, then place on ice for 30 minutes. The oxime will precipitate as yellow/orange crystals.

  • Purification: Filter the solid under vacuum. Wash with cold water (to remove salts) and cold ethanol (to remove impurities).

  • Recrystallization: Recrystallize from hot ethanol/water if higher purity is required.

Synthetic Pathway Visualization

Synthesis_Pathway Start 7-Methylisatin (C7-CH3 Indole-2,3-dione) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C3 Carbonyl) Reagent Hydroxylamine HCl + NaOAc (Buffer) Reagent->Inter Product 7-Methylisatin 3-Oxime (Yellow Precipitate) Inter->Product Dehydration (-H2O)

Figure 1: Selective condensation pathway for the synthesis of 7-methylisatin 3-oxime.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.

Proton NMR (¹H NMR) in DMSO-d₆[1]
  • Indole NH: Singlet, ~10.8 – 11.2 ppm. (May be shifted downfield due to the C7-methyl steric influence).

  • Oxime OH: Broad singlet, ~12.5 – 13.5 ppm. (Characteristic of the =N-OH group).[6]

  • Aromatic Protons: Multiplet, ~6.8 – 7.5 ppm (3 protons).

  • C7-Methyl: Singlet, ~2.3 – 2.5 ppm (3 protons).[7]

Infrared (IR) Spectroscopy
  • O-H Stretch: Broad band ~3200–3400 cm⁻¹ (Oxime/NH overlap).

  • C=O Stretch: Strong peak ~1700–1720 cm⁻¹ (C2 Amide carbonyl).

  • C=N Stretch: Distinct peak ~1610–1630 cm⁻¹ (Confirmation of oxime formation).

Pharmacological Applications & SAR

The 7-methylisatin 3-oxime scaffold is a "privileged structure" capable of interacting with multiple biological targets.

Structure-Activity Relationship (SAR)
  • C7-Methyl Effect: The methyl group at position 7 increases lipophilicity (LogP) compared to unsubstituted isatin, potentially enhancing blood-brain barrier (BBB) penetration. Sterically, it restricts rotation around the N1-C2 bond and may influence binding in tight hydrophobic pockets (e.g., allosteric sites of ion channels).

  • Oxime Moiety: The oxime group acts as a bioisostere for carbonyls but adds a hydrogen bond donor (OH). This is critical for potency against kinases (CDKs, GSK3β) and anticonvulsant targets (voltage-gated sodium channels).

Target Pathways
  • Anticonvulsant: Isatin oximes modulate Na⁺ channels, stabilizing the inactive state and preventing repetitive neuronal firing.

  • Anticancer: Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.

Mechanism of Action Diagram

MOA_Pathway Compound 7-Methylisatin 3-Oxime Target1 Voltage-Gated Na+ Channels Compound->Target1 Binding Target2 Kinases (GSK-3β / CDK2) Compound->Target2 Binding Effect1 Stabilize Inactive State Target1->Effect1 Effect2 Block ATP Binding Target2->Effect2 Outcome1 Inhibit Repetitive Firing (Anticonvulsant) Effect1->Outcome1 Outcome2 Cell Cycle Arrest/Apoptosis (Anticancer) Effect2->Outcome2

Figure 2: Dual-mechanism potential of 7-methylisatin 3-oxime in neuroprotection and oncology.

References

  • BenchChem. (2025).[1][8] Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). Retrieved from

  • PubChem. (2025).[3] 7-Methylisatin | C9H7NO2 | CID 14313.[3][9] National Library of Medicine. Retrieved from

  • Cortés, I., & Sarotti, A. M. (2023).[10] E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry.[2][10][11][12] Retrieved from

  • Medvedev, A. E., et al. (2018). Isatin hydrazones and oximes as potential enzyme inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2][8][11][13]Chemical Reviews. (Classic reference for isatin reactivity).

Sources

Solubility Profile of 7-Methylisatin in Organic Solvents: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 7-methylisatin. It synthesizes available empirical data with predictive physicochemical profiling to address the specific solubility behavior of this compound.[1]

Executive Summary

7-Methylisatin (CAS: 1127-59-9) is a critical pharmacophore in the synthesis of spiroindolinones, quinazolines, and antiviral agents.[1] While its parent compound, isatin, has been extensively mapped in thermodynamic literature, 7-methylisatin presents a distinct solubility profile driven by the steric and lipophilic contribution of the C7-methyl group.[1]

This guide addresses the solubility knowledge gap by providing:

  • Validating Benchmarks: Confirmed solubility limits for stock solution preparation (e.g., DMSO).

  • Predictive Profiling: A comparative analysis against isatin to estimate behavior in unmeasured solvents.

  • Experimental Protocols: A standardized isothermal saturation method to generate precise solubility curves.[1]

Physicochemical Characterization

Understanding the solid-state properties of 7-methylisatin is a prerequisite for predicting its dissolution thermodynamics.[1] The introduction of the methyl group at the 7-position significantly alters the crystal lattice energy compared to unsubstituted isatin.[1]

Table 1: Physicochemical Properties
PropertyValueContext/Implication
Molecular Formula

-
Molecular Weight 161.16 g/mol Slight increase over Isatin (147.13 g/mol ).[1]
Melting Point 265–273 °C (dec)Critical: Significantly higher than Isatin (~203 °C).[1] Indicates higher lattice energy, suggesting lower general solubility than the parent compound.[1]
LogP (Predicted) ~1.9More lipophilic than Isatin (LogP ~1.05), indicating reduced water solubility and higher affinity for non-polar matrices.[1]
Appearance Orange/Red PowderCharacteristic of the dicarbonyl chromophore.[1]
pKa ~10.5 (NH)Weakly acidic; solubility can be pH-dependent in aqueous buffers.[1]

Solubility Landscape & Solvent Selection

The "Methyl Effect" on Solubility

The solubility of 7-methylisatin is governed by two competing forces:

  • Solvation Favorability (Enthalpic Gain): The methyl group increases van der Waals interactions with non-polar solvents (e.g., Toluene, Ethyl Acetate).[1]

  • Crystal Lattice Penalty (Enthalpic Cost): The high melting point (>265 °C) indicates strong intermolecular packing (likely

    
    -stacking and H-bonding).[1] This high energy barrier makes dissolution more endothermic, requiring solvents with high specific interaction capability (e.g., H-bond acceptors) to overcome the lattice energy.[1]
    
Empirical & Estimated Solubility Data

While comprehensive mole-fraction tables exist for isatin, 7-methylisatin data is often derived from functional assays.[1] The table below synthesizes empirical stock preparation data with predictive rankings.

Table 2: Solubility Profile in Key Solvents
Solvent ClassSolventSolubility StatusEmpirical Data / Prediction
Aprotic Polar DMSO High ~50 mg/mL (310 mM) .[1] Standard for biological assays. Requires sonication.[1]
Aprotic Polar DMF High Predicted >40 mg/mL. Excellent for synthetic reactions.[1]
Protic Polar Ethanol Moderate Soluble, especially at reflux.[1] Good for recrystallization.[1]
Protic Polar Methanol Moderate Slightly higher than ethanol due to polarity, but lower boiling point limits reflux capacity.[1]
Moderately Polar Ethyl Acetate Low-Moderate Poor at RT; significantly increases at

.[1] Common extraction solvent.[1]
Non-Polar Toluene Low Higher than Isatin due to methyl group, but still poor at RT.[1]
Aqueous Water Insoluble Sparingly soluble (

mg/mL).[1] Requires co-solvent (e.g., PEG-400) for formulation.[1]

Visualization: Solubility Logic & Workflow

Diagram 1: Solvent Selection Decision Matrix

This logic flow aids in selecting the optimal solvent based on the intended application (Reaction vs. Extraction vs. Analysis).[1]

SolventSelection Start Select Solvent for 7-Methylisatin Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction High Conc. Needed Extraction Extraction/Workup Goal->Extraction Separation Needed Analysis HPLC/Bio-Assay Goal->Analysis Detection Needed DMF_DMSO DMSO or DMF (High Solubility, High BP) Reaction->DMF_DMSO Dissolves >50mg/mL EtOAc Ethyl Acetate (Mod. Solubility, Low BP) Extraction->EtOAc Immiscible with Water MeCN Acetonitrile/Methanol (Compatible with Reverse Phase) Analysis->MeCN UV Cutoff <200nm HighTemp HighTemp DMF_DMSO->HighTemp Allows Reflux >100°C Evap Evap EtOAc->Evap Easy Removal

Caption: Decision logic for solvent selection based on process requirements (Synthesis, Workup, or Analysis).

Thermodynamic Modeling (The Apelblat Approach)

For researchers needing to extrapolate solubility to different temperatures, the Modified Apelblat Equation is the standard model used for isatin derivatives.[1]



Where:

  • 
     = Mole fraction solubility[1][2][3]
    
  • 
     = Temperature (Kelvin)[1][3][4]
    
  • 
     = Empirical constants derived from experimental data.
    

Senior Scientist Insight: For 7-methylisatin, the dissolution is endothermic (


) and entropy-driven  (

).[1]
  • Implication: Solubility will increase non-linearly with temperature.[1][4]

  • Process Tip: If recrystallizing from Ethanol or Ethyl Acetate, cooling from boiling to

    
     will yield high recovery due to the steep solubility-temperature gradient caused by the high lattice energy.[1]
    

Experimental Protocol: Determination of Solubility

Since specific mole-fraction data is sparse, the following self-validating protocol allows you to generate precise solubility curves in your lab.

Method: Isothermal Saturation (Shake-Flask)

Objective: Determine the saturation solubility (


) of 7-methylisatin in a target solvent at temperature 

.
Step 1: Saturation
  • Add excess 7-methylisatin solid (approx. 100 mg) to 5 mL of the solvent in a glass vial.

  • Place the vial in a temperature-controlled shaker (e.g., orbital shaker) at the set temperature (e.g., 25.0 ± 0.1 °C).

  • Agitate at 150 rpm for 24 hours to ensure thermodynamic equilibrium.

    • Check: Ensure solid is still present after 24h. If not, add more solid and repeat.

Step 2: Filtration
  • Stop agitation and allow the suspension to settle for 1 hour at the same temperature.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

    
     if 
    
    
    
    to prevent precipitation).
Step 3: Quantification (UV-Vis or HPLC)
  • Dilution: Dilute the filtrate with a suitable solvent (e.g., Methanol) to land within the linear calibration range.

  • Measurement:

    • 
      :  ~242 nm or ~300 nm (determine via scan).[1]
      
    • Calibration: Construct a standard curve (

      
      ) using pure 7-methylisatin (0.5 – 50 µg/mL).
      
  • Calculation:

    
    
    
Diagram 2: Experimental Workflow

ExperimentalProtocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Shaking @ Temp T) Step1->Step2 Step2->Step1 If solid dissolves completely Step3 3. Filtration (0.45µm PTFE) Step2->Step3 Step4 4. Dilution & Analysis (HPLC/UV-Vis) Step3->Step4

Caption: Step-by-step isothermal saturation workflow for generating accurate solubility data.

References

  • BenchChem Technical Support. (2025).[1][3] The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers. Retrieved from .[1]

  • Lyncee, M. A., et al. (2017).[1] "Crystal structure of 7-methyl-1H-indole-2,3-dione." IUCrData, 2, x170378.[1] .

  • Baluja, S., et al. (2013).[1] "Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures." Journal of Molecular Liquids, 188, 14-19.[1] (Used as Comparative Benchmark).

  • PubChem. (n.d.).[1] 7-Methylisatin Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • MedChemExpress. (2025).[1] 7-Methylisatin Product Datasheet & Solubility. Retrieved from .[1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Substituted Isatins via the Sandmeyer Route

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Isatins (1H-indole-2,3-diones) are privileged scaffolds in medicinal chemistry, serving as precursors for FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and antiviral agents. While multiple synthetic routes exist (Stolle, Martinet, Gassman), the Sandmeyer isatin synthesis remains the industrial gold standard due to its cost-effectiveness, scalability, and tolerance for diverse functional groups.

This guide provides a rigorous, field-validated protocol for the Sandmeyer synthesis. Unlike generic textbook descriptions, this note addresses the critical process parameters (CPPs) required to suppress common side reactions—specifically sulfonation and tar formation—and details strategies for handling regioselectivity in meta-substituted substrates.

Mechanistic Insight & Reaction Pathway[1][2]

The Sandmeyer route is a two-stage process.[1][2][3] Understanding the specific failure modes of each stage is prerequisite to high-yield execution.

Stage 1: Formation of Isonitrosoacetanilide

Aniline reacts with chloral hydrate and hydroxylamine.[1][4][5][6][7][8]

  • Mechanism: The reaction proceeds via the formation of an intermediate

    
    -isonitroso-acetanilide. Chloral hydrate first condenses with the aniline to form a hemiaminal, which then reacts with hydroxylamine to form the oxime (isonitroso) functionality.
    
  • Critical Factor: The solubility of the intermediate is often low.[9] The addition of sodium sulfate (

    
    )  is not merely for drying; it increases the ionic strength of the aqueous phase ("salting out"), forcing the organic intermediate to precipitate cleanly, driving the equilibrium forward and simplifying isolation.
    
Stage 2: Acid-Mediated Cyclization

The isonitrosoacetanilide undergoes intramolecular electrophilic aromatic substitution.

  • Mechanism: In concentrated sulfuric acid (

    
    ), the oxime hydroxyl group is protonated and eliminated, generating a highly electrophilic nitrilium or iminium ion species that attacks the aromatic ring.
    
  • Critical Factor: Temperature control is the primary determinant of purity.

    • 
      :  Incomplete cyclization.
      
    • 
      :  Rapid sulfonation of the aromatic ring (producing water-soluble sulfonic acid byproducts that ruin yield).
      
Visualizing the Workflow

The following diagram outlines the critical decision nodes and process flow.

SandmeyerWorkflow cluster_side Failure Modes Start Substituted Aniline (Starting Material) Reagents1 Chloral Hydrate + NH2OH·HCl + Na2SO4 (aq) Start->Reagents1 Mix @ 90°C Intermediate Isonitrosoacetanilide (Precipitate) Reagents1->Intermediate Salting Out Tar Polymeric Tar Reagents1->Tar Poor Stirring Cyclization Cyclization (Conc. H2SO4, 60-75°C) Intermediate->Cyclization Slow Addition Quench Ice Water Quench Cyclization->Quench Precipitation Sulfonation Sulfonated Byproduct (Water Soluble) Cyclization->Sulfonation Temp > 80°C Crude Crude Isatin (Red/Orange Solid) Quench->Crude Filtration Purification Acid-Base Extraction or Recrystallization Crude->Purification Remove Tars Final Pure Substituted Isatin Purification->Final

Figure 1: Operational workflow for Sandmeyer isatin synthesis highlighting critical control points.

Regioselectivity in Meta-Substituted Anilines[9]

A frequent challenge in drug discovery is synthesizing 4- or 6-substituted isatins starting from meta-substituted anilines. The cyclization can occur at two ortho positions relative to the amine.

  • The Rule: Cyclization generally favors the position para to the electron-donating group or the position least sterically hindered.

  • The Reality: Expect a mixture.

    • Example: 3-fluoroaniline

      
       Mixture of 4-fluoroisatin (minor) and 6-fluoroisatin (major).
      
    • Separation: Isomers often have distinct solubilities in glacial acetic acid. Fractional crystallization is usually required.

Regioselectivity MetaAniline Meta-Substituted Aniline (e.g., 3-Fluorophenylamine) Intermediate Isonitroso Intermediate MetaAniline->Intermediate Pos4 4-Substituted Isatin (Cyclization at C2) Intermediate->Pos4 Sterically Crowded (Minor Product) Pos6 6-Substituted Isatin (Cyclization at C6) Intermediate->Pos6 Sterically Favored (Major Product)

Figure 2: Regiochemical outcomes for meta-substituted substrates.

Standard Operating Protocol (SOP)

Target Molecule: 5-Fluoroisatin (Representative Example) Scale: 100 mmol

Part A: Synthesis of 5-Fluoro-isonitrosoacetanilide

Reagents:

  • 4-Fluoroaniline (11.1 g, 100 mmol)

  • Chloral hydrate (18.2 g, 110 mmol) [Controlled Substance Note: Verify local regulations]

  • Hydroxylamine hydrochloride (22.0 g, 320 mmol)

  • Sodium sulfate (

    
    ) (anhydrous, ~250 g)
    
  • Water (1.2 L total)

  • Conc. HCl (10 mL)

Procedure:

  • Dissolution: In a 2L flask, dissolve chloral hydrate (18.2 g) and

    
     (250 g) in water (800 mL). Heat to 90°C  to ensure complete dissolution.
    
  • Aniline Prep: Separately, dissolve 4-fluoroaniline (11.1 g) in water (300 mL) containing conc. HCl (10 mL).

    • Why: Protonating the aniline aids initial solubility before reaction.

  • Addition: Add the hydroxylamine HCl solution (in 100 mL water) to the chloral hydrate flask. Immediately follow with the aniline solution.

  • Reaction: Reflux vigorously for 2–5 minutes.

    • Observation: The solution will turn cloudy, and a cream/beige precipitate (the isonitroso intermediate) will form rapidly.

  • Cooling: Cool the reaction vessel in an ice bath to 0–5°C. Let stand for 30 minutes.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove salts and excess hydroxylamine.
    
  • Drying: Dry in a vacuum oven at 60°C overnight.

    • Checkpoint: Yield should be >85%.[5] Solid should be beige/light yellow.

Part B: Cyclization to Isatin[10][11]

Reagents:

  • Dry Intermediate from Part A

  • Conc. Sulfuric Acid (

    
    ) (Specific Gravity 1.84) - Ratio: 4-5 mL per gram of intermediate.
    

Procedure:

  • Pre-heating: Heat the sulfuric acid to 50°C in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Addition: Add the solid intermediate in small portions over 20–30 minutes.

    • Critical Control: Monitor internal temperature. Do not exceed 75°C. The reaction is exothermic. If it gets too hot, stop addition and cool.

  • Digestion: Once addition is complete, raise temperature to 80°C and hold for 10–15 minutes.

    • Endpoint: The reaction mixture will turn deep red/black.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

  • Precipitation: The isatin will precipitate as an orange/red solid. Let it stand for 30 minutes to agglomerate.

  • Filtration: Filter and wash copiously with cold water until the filtrate is neutral (pH ~7).

Part C: Purification (The "Acid-Base" Trick)[3]

Crude isatins often contain tarry polymers. Recrystallization alone is often insufficient.

  • Dissolve: Suspend crude isatin in 10% aqueous NaOH. The isatin ring opens to form the soluble isatinate salt (deep violet/brown solution).

  • Filter: Filter this solution through Celite. Tars and unreacted anilines remain on the filter; the product passes through.

  • Re-cyclize: Acidify the filtrate with HCl to pH 2. The isatin ring closes and reprecipitates as a bright orange/red powder.

  • Final Polish: Recrystallize from Glacial Acetic Acid or Ethanol/Water if necessary.

Data Summary & Troubleshooting

ParameterObservationRoot CauseCorrective Action
Low Yield (Step 1) No precipitateIonic strength too lowAdd more

(saturation is key).
Low Yield (Step 2) Black solution, no solid on quenchSulfonationReaction temp exceeded 85°C. Keep temp <75°C.
Impurity Product is sticky/tarryPolymerizationUse mechanical stirring; ensure rapid quenching on ice.
Color Product is yellow (not orange)Possible oxime contaminationIncomplete cyclization. Ensure Step 2 reaches 80°C for 10 min.
Comparative Yields (Literature Averages)
SubstituentElectronic EffectApprox. YieldNotes
-H Neutral75-85%Baseline
-F, -Cl, -Br Weak Deactivating70-80%Works well
-Me, -OMe Activating60-75%Prone to sulfonation; control temp strictly
-NO2 Strong Deactivating20-40%Difficult cyclization; requires fuming

or superacids

References

  • Marvel, C. S.; Hiers, G. S. "Isatin."[5] Organic Syntheses, Coll.[3][5] Vol. 1, p. 327 (1941).[3]

    • Source:

    • Relevance: The foundational protocol for the Sandmeyer is
  • Silva, J. F. M., et al. "Isatin: A Versatile Scaffold in Medicinal Chemistry." Journal of the Brazilian Chemical Society, Vol. 12, No. 3 (2001).

    • Source: (DOI resolution required) / Alternate:

    • Relevance: Comprehensive review of isatin reactivity and synthetic variations.[10][11]

  • Gassman, P. G., et al. "A General Method for the Synthesis of Isatins." Journal of Organic Chemistry, 42(8), 1344–1348 (1977).

    • Source:

    • Relevance: Comparison of Sandmeyer against Gassman methods for specific substr
  • Hopkins, C. R. "Synthesis of Substituted Isatins via the Sandmeyer Route."[9] Beilstein Journal of Organic Chemistry.

    • Source:

    • Relevance: Modern optimizations for lipophilic substr

Sources

Application Note: Profiling 7-Methylisatin 3-Oxime as a Multi-Target Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The isatin (1H-indole-2,3-dione) scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets. Among its derivatives, 7-methylisatin 3-oxime represents a potent class of ATP-competitive kinase inhibitors.

While the parent isatin is a non-specific binder, the introduction of the 7-methyl group and the 3-oxime moiety significantly enhances its pharmacological profile:

  • 3-Oxime Moiety (=N-OH): Acts as a critical hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region (interacting with residues such as Leu83 in CDK2).

  • 7-Methyl Substitution: Increases lipophilicity and provides steric bulk that fills the hydrophobic pocket II (selectivity gate) of the ATP-binding site, often improving potency against Cyclin-Dependent Kinases (CDK2) and Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    
    ).

This application note provides a comprehensive guide for synthesizing, validating, and profiling 7-methylisatin 3-oxime as a lead compound for antiproliferative (cancer) and neuroprotective (Alzheimer's) research.

Mechanism of Action (MoA)

7-methylisatin 3-oxime functions as a Type I ATP-competitive inhibitor .[1][2] It binds to the active conformation (DFG-in) of the kinase.[1][2]

  • Primary Targets: CDK2/Cyclin E, GSK-3

    
    , DYRK1A.
    
  • Binding Mode: The oxindole core occupies the adenine binding pocket. The oxime nitrogen and oxygen form hydrogen bonds with the backbone amide and carbonyl of the hinge region.

  • Downstream Effects: Inhibition of CDK2 leads to G1/S phase cell cycle arrest (via Rb hypophosphorylation). Inhibition of GSK-3

    
     prevents hyperphosphorylation of Tau protein.
    
Visualization: Kinase Signaling & Inhibition Pathway

KinasePathway cluster_Kinase Kinase ATP Pocket Compound 7-Methylisatin 3-Oxime CDK2 CDK2 / GSK-3β (Active Site) Compound->CDK2 Competitive Inhibition (Ki < 1µM) ATP ATP ATP->CDK2 Normal Activation Substrate_Rb Retinoblastoma (Rb) (Tumor Suppressor) CDK2->Substrate_Rb Phosphorylation (Blocked) Substrate_Tau Tau Protein (Microtubule Stabilizer) CDK2->Substrate_Tau Hyperphosphorylation (Blocked) Effect_Arrest G1/S Cycle Arrest (Antiproliferative) Substrate_Rb->Effect_Arrest Hypophosphorylated State Effect_Neuro Reduced Tangles (Neuroprotection) Substrate_Tau->Effect_Neuro Stabilized State

Figure 1: Mechanism of Action showing ATP competition and downstream physiological effects on Cell Cycle and Neurodegeneration pathways.

Protocol 1: Chemical Synthesis & Purification

Since 7-methylisatin 3-oxime is often a research-grade probe rather than a bulk commodity, in-house synthesis is frequently required to ensure purity and isomer specificity (E/Z ratios).

Objective: Synthesize high-purity (>98%) 7-methylisatin 3-oxime from 7-methylisatin.

Materials
  • Precursor: 7-Methylisatin (CAS: 1127-59-9).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ).[3]
    
  • Base: Sodium Acetate (

    
    ) or Sodium Carbonate.
    
  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of 7-methylisatin in 10 mL of Ethanol in a round-bottom flask.

  • Activation: Add 1.5 mmol of Hydroxylamine Hydrochloride.

  • Buffering: Add 2.0 mmol of Sodium Acetate (anhydrous) to buffer the reaction and neutralize the HCl released. Critical: Failure to buffer may lead to incomplete conversion or ring opening.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The yellow isatin spot should disappear, replaced by a polar oxime spot.
    
  • Precipitation: Pour the hot reaction mixture into 50 mL of ice-cold water. The oxime will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3x) to remove salts.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove unreacted isomers.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic oxime -OH singlet around
    
    
    10.5–13.0 ppm.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: Determine the


 of 7-methylisatin 3-oxime against CDK2/CyclinE and GSK-3

.
Experimental Design (ADP-Glo Method)

This assay measures the ADP generated from the kinase reaction, quantifying activity via luminescence.

Reagents
  • Kinase: Recombinant Human CDK2/CyclinE1 (e.g., Promega or SignalChem).

  • Substrate: Histone H1 (for CDK2) or GSM Peptide (for GSK3).

  • ATP: Ultra-pure ATP (10

    
    M final conc, near 
    
    
    
    ).
  • Inhibitor: 7-methylisatin 3-oxime (dissolved in 100% DMSO).

Workflow
  • Compound Dilution: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration: 100

    
    M; 3-fold serial dilutions). Final DMSO in assay must be <1%.
    
  • Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Dispense 5 
    
    
    
    L into a 384-well white plate.
  • Incubation 1: Add 2.5

    
    L of inhibitor. Incubate for 15 mins at RT to allow Type I binding.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix. Incubate for 60 mins at RT.
    
  • Detection: Add 10

    
    L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins.
    
  • Measurement: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
    
Data Analysis Table
ParameterDescriptionAcceptance Criteria
Z' Factor Assay robustness metric> 0.5
Signal/Background Enzyme vs. No Enzyme control> 10-fold
IC50 Calculation Non-linear regression (4-parameter)

Reference Control Staurosporine IC50Within 3x of historical mean

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to cellular contexts (e.g., SH-SY5Y neuroblastoma or MCF-7 cells).

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Treatment: Treat cells with 7-methylisatin 3-oxime (1, 5, 10

    
    M) for 24 hours. Include a DMSO control.[4]
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical to preserve phosphorylation state).

  • Blotting:

    • Primary Antibody 1: Anti-Phospho-Rb (Ser807/811) – Marker for CDK2 inhibition.

    • Primary Antibody 2: Anti-Phospho-Tau (Ser396) – Marker for GSK-3

      
       inhibition.
      
    • Loading Control: Anti-GAPDH or

      
      -Actin.
      
  • Result Interpretation: A dose-dependent decrease in band intensity for p-Rb or p-Tau confirms kinase inhibition.

Experimental Workflow Diagram

Workflow Start Start: 7-Methylisatin Synth Synthesis (NH2OH, Reflux) Start->Synth Verify QC: NMR/LCMS (>98% Purity) Synth->Verify Biochem Biochemical Assay (ADP-Glo, IC50) Verify->Biochem Pass Cell Cellular Assay (Western Blot) Biochem->Cell IC50 < 1µM Decision Lead Candidate? Cell->Decision

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Vine, K. L., et al. (2007). "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry.

  • Ferraz de Paiva, R. E., et al. (2021). "Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity."[4] Pharmaceuticals.[4][5]

  • Jordan, A., et al. (2009). "Isatin 3-oximes as inhibitors of cyclin-dependent kinases."[6] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for CDK inhibition mechanism).

  • BenchChem. (2025).[7][8] "Investigating the Potential Cross-Reactivity of 7-Methylisatin with Protein Kinases."

  • Organic Syntheses. "General procedures for Oxime Synthesis from Carbonyls."

Sources

Application Note: Rational Design and Evaluation of Isatin Oxime Ether Derivatives as Potent Anticancer Agents

[1]

Abstract & Strategic Overview

Isatin (1H-indole-2,3-dione) is a privileged endogenous scaffold. While the core structure exhibits modest biological activity, functionalization at the C3 position to form oxime ethers (


This guide details the end-to-end workflow for developing these derivatives, from regioselective synthesis to mechanistic validation via tubulin polymerization and apoptosis assays.

Chemical Design Strategy (SAR)

Success in isatin medicinal chemistry relies on a "Tri-Vector" modification strategy.

VectorModification SiteChemical Rationale
A N1-Alkylation Bioavailability & Binding: Introduction of benzyl or alkyl chains here improves cell permeability and often occupies the hydrophobic region of the ATP-binding pocket in kinases.
B C5-Halogenation Electronic Tuning: Electron-withdrawing groups (F, Cl, Br) at C5 increase the acidity of the NH (if unsubstituted) and enhance lipophilic interactions. C5-Br is critical for tubulin binding affinity.
C C3-Oxime Ether Target Specificity: The

linker is the primary determinant of activity. Bulky aromatic ethers or triazole-linked tails here can extend into the deep hydrophobic cleft of enzymes like EGFR or IDH1.

Protocol A: Regioselective Synthesis

Objective: Synthesize 5-bromo-N-benzylisatin oxime ether derivatives with >95% purity.

Workflow Visualization

SynthesisWorkflowStartStart: 5-BromoisatinStep1Step 1: N-Alkylation(BnBr, K2CO3, DMF, 60°C)Start->Step1InterIntermediate:N-benzyl-5-bromoisatinStep1->Inter 3-4 h, TLC monitorStep2Step 2: Condensation(RONH2·HCl, NaOAc, EtOH)Inter->Step2PurifyPurification:Recrystallization (EtOH)Step2->Purify Reflux 2-6 hFinalFinal Product:Isatin Oxime Ether (E-isomer)Purify->Final

Figure 1: Two-step synthetic pathway prioritizing the thermodynamic E-isomer formation.

Step-by-Step Methodology

1. N-Alkylation (The "Anchor" Step)

  • Reagents: 5-Bromoisatin (1.0 eq), Benzyl bromide (1.2 eq), Anhydrous

    
     (2.0 eq), DMF (5 mL/mmol).
    
  • Procedure:

    • Dissolve 5-bromoisatin in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT (deprotonation of N-H).
      
    • Add benzyl bromide dropwise. Heat to 60°C for 3-4 hours.

    • Critical Check: Monitor by TLC (Hexane:EtOAc 7:3). The N-alkylated product moves faster (higher

      
      ) than the starting material due to loss of the H-bond donor.
      
    • Pour into ice water. Filter the orange precipitate.

2. Schiff Base Condensation (The "Warhead" Step)

  • Reagents: N-benzyl intermediate (1.0 eq), O-substituted hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol (10 mL/mmol).

  • Procedure:

    • Dissolve the intermediate in Ethanol.

    • Add Sodium Acetate and the hydroxylamine derivative.

    • Reflux for 2–6 hours.

    • Why Sodium Acetate? It buffers the reaction. Strong acids can catalyze the reverse hydrolysis; strong bases can open the isatin ring (isatin-to-isatinate conversion). Acetate maintains the sweet spot (pH ~4-5) for imine formation.

    • Cool to RT. The product usually precipitates as yellow/orange needles.

    • Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (CHCl3:MeOH).

Protocol B: Mechanistic Validation (Tubulin Polymerization)

Context: Many C5-halogenated isatin oximes act as microtubule destabilizing agents, binding to the colchicine site. This assay confirms if cytotoxicity is driven by mitotic arrest.

Experimental Setup
  • Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

  • Controls:

    • Positive Control (Inhibitor): Vinblastine (3 µM) or Colchicine.

    • Positive Control (Stabilizer): Paclitaxel (3 µM).

    • Vehicle: DMSO (0.1%).

Procedure
  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Tubulin Mix: Reconstitute porcine brain tubulin in G-PEM buffer (GTP, PIPES, EGTA, MgCl2) to 3 mg/mL. Keep on ice.

  • Dosing: Add 5 µL of your isatin derivative (10x concentration) to wells. Final concentration usually screened at 5 µM and 10 µM.

  • Initiation: Add 45 µL of cold Tubulin Mix to each well.

  • Kinetics: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm). Measure every 60 seconds for 60 minutes at 37°C.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Normal Polymerization: Sigmoidal curve (Lag phase

    
     Growth phase 
    
    
    Plateau).
  • Isatin Effect: If the compound is a destabilizer, you will see a reduction in Vmax (flatter slope) and a lower final fluorescence plateau compared to the Vehicle control.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against solid tumor lines (e.g., A549, MCF-7).

Critical Troubleshooting (Solubility): Isatin oxime ethers are highly lipophilic.

  • Issue: Compound precipitation in media leads to false negatives.

  • Solution: Dissolve stock in 100% DMSO. Intermediate dilution in culture media must be vortexed immediately. Ensure final DMSO < 0.5%.

Representative Data: Structure-Activity Relationship

Hypothetical data based on consensus of referenced literature (e.g., Vine et al., 2013; Zhang et al., 2020).

Compound IDR1 (N1-sub)R2 (C5-sub)R3 (Oxime Ether)IC50 (MCF-7)IC50 (A549)Mechanism
ISO-01 HH-O-Ethyl> 50 µM> 50 µMInactive
ISO-05 BenzylH-O-Ethyl12.5 µM15.2 µMModerate
ISO-12 BenzylBr -O-Ethyl0.85 µM 1.2 µM Tubulin Inhibition
ISO-18 BenzylF-O-(CH2)-Triazole2.1 µM0.34 µMEGFR Inhibition

Pathway Visualization: Mechanism of Action

This diagram illustrates the dual-pathway potential of these derivatives: inhibiting receptor tyrosine kinases (RTKs) upstream and destabilizing microtubules downstream, converging on mitochondrial apoptosis.

MOAcluster_KinaseKinase Pathwaycluster_CytoCytoskeletal PathwayCompoundIsatin Oxime EtherDerivativeEGFREGFR/VEGFR(ATP Pocket Binding)Compound->EGFR High AffinityTubulinTubulin(Colchicine Site)Compound->Tubulin C5-Bromo analogsPI3KPI3K/Akt SignalingBlockadeEGFR->PI3KMitoMitochondrial Dysfunction(Bax High / Bcl-2 Low)PI3K->MitoArrestG2/M PhaseArrestTubulin->ArrestArrest->MitoCaspaseCaspase-3/9ActivationMito->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Convergence of kinase inhibition and microtubule destabilization leading to intrinsic apoptosis.

References

  • Vine, K. L., et al. (2013). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry.

  • Zhang, H., et al. (2020). Design, synthesis and biological evaluation of isatin-oxime ether derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.

  • Senthil Kumar, S., et al. (2018). Synthesis and anticancer evaluation of novel isatin–oxime ether hybrids. New Journal of Chemistry.

  • Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.

  • Solomon, V. R., & Lee, H. (2011). Anti-breast cancer activity of heteroaryl substituted isatin derivatives. Biomedicine & Pharmacotherapy.[2][3][4][5][6]

Application Note: Molecular Docking of Isatin Derivatives as CDK2 Inhibitors

[1][2][3]

Abstract

This application note details a standardized protocol for evaluating isatin (1H-indole-2,3-dione) derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors using molecular docking. CDK2 is a critical regulator of the G1/S cell cycle transition; its hyperactivity is a hallmark of various malignancies. Isatin, a privileged scaffold, serves as a potent starting point for inhibitor design due to its ability to mimic the adenine moiety of ATP. This guide covers structural preparation, grid generation, docking execution (utilizing AutoDock Vina as the representative algorithm), and post-docking analysis, providing a robust workflow for drug discovery professionals.

Scientific Background & Mechanism[2][4]

The Target: CDK2/Cyclin E Complex

CDK2 is a serine/threonine kinase that, when complexed with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases E2F transcription factors, driving the cell from the G1 phase into the S phase (DNA replication). Inhibition of CDK2 arrests the cell cycle and induces apoptosis in cancer cells.

The Ligand: Isatin Scaffold

Isatin derivatives typically function as ATP-competitive inhibitors . They occupy the deep cleft between the N-terminal and C-terminal lobes of the kinase.

  • Core Interaction: The lactam ring of isatin often functions as a hydrogen bond donor/acceptor pair, mimicking the purine ring of ATP.

  • Key Residues: High-affinity binding requires interaction with the "hinge region" (residues 81–83).

    • Leu83: Backbone amide/carbonyl H-bonds (Critical).[1]

    • Glu81: Backbone interactions.

    • Lys33: Salt bridge/H-bond interactions (Catalytic triad).

    • Asp145: DFG motif interaction.

Pathway Visualization

The following diagram illustrates the CDK2 signaling cascade and the specific intervention point of Isatin derivatives.

CDK2_PathwayGrowthFactorMitogenic Signals(Growth Factors)CyclinECyclin E ExpressionGrowthFactor->CyclinECDK2_ComplexCDK2/Cyclin EActive ComplexCyclinE->CDK2_ComplexCDK2_InactiveCDK2 (Inactive)CDK2_Inactive->CDK2_Complex BindingRb_HypoRb (Hypophosphorylated)Bound to E2FCDK2_Complex->Rb_Hypo PhosphorylationIsatinIsatin Derivative(Inhibitor)Isatin->CDK2_Complex ATP CompetitionApoptosisCell Cycle Arrest& ApoptosisIsatin->Apoptosis Downstream EffectRb_HyperRb (Hyperphosphorylated)Releases E2FRb_Hypo->Rb_HyperE2FE2F Transcription FactorRb_Hyper->E2F ReleaseS_PhaseS-Phase Entry(DNA Replication)E2F->S_Phase

Figure 1: CDK2 signaling pathway showing the competitive inhibition mechanism of Isatin derivatives preventing the G1/S transition.

Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina due to its open-source accessibility and high accuracy for kinase targets, but the parameters are transferable to Glide (Schrödinger) or GOLD (CCDC).

Phase 1: Preparation (The Foundation)

1. Protein Preparation

  • Source: Download Human CDK2 structure from RCSB PDB.

    • Recommended PDB:1DI8 (Resolution 2.20 Å) or 6GUE . 1DI8 is a classic standard co-crystallized with DTQ, providing a clear ATP-pocket definition.

  • Cleaning:

    • Remove all water molecules (unless specific waters bridge the ligand-protein interaction, e.g., in some kinase specificity pockets). For general isatin screening, removal is standard.

    • Remove co-crystallized heteroatoms (ligands/ions), but keep the co-crystallized ligand in a separate file to define the grid center later.

  • Refinement:

    • Add polar hydrogens (critical for H-bonding definition).

    • Compute Gasteiger charges.

    • Tool: AutoDock Tools (ADT) or Chimera.

2. Ligand Preparation (Isatin Derivatives)

  • Structure Generation: Draw 2D structures of isatin derivatives (e.g., Schiff bases, hydrazones).

  • 3D Conversion & Minimization:

    • Convert 2D to 3D.

    • Crucial Step: Energy minimization using MMFF94 or UFF force fields to rectify bond lengths/angles.

    • Tool: OpenBabel or Avogadro.

  • Torsion Tree: Detect rotatable bonds. Keep the amide bond of the isatin core rigid; allow rotation on substituents (e.g., hydrazine linkers).

Phase 2: Grid Generation & Docking

1. Define the Search Space (Grid Box)

  • Method: Center the grid box on the centroid of the co-crystallized ligand (e.g., DTQ in 1DI8).

  • Dimensions:

    • Center (x, y, z): ~ (-1.8, 50.5, 12.5) [Note: Coordinates vary by PDB; verify with your specific file]

    • Size: 22 Å x 22 Å x 22 Å.

    • Rationale: This covers the ATP pocket, the Hinge region, and the G-loop without wasting computational power on the surface.

2. Execution (AutoDock Vina)

  • Exhaustiveness: Set to 32 or higher (Default is 8).

    • Why: Kinase pockets can be flexible; higher exhaustiveness increases the probability of finding the global minimum.

  • Num Modes: 10.

Phase 3: Validation & Analysis[6]

1. Self-Docking Validation (Mandatory)

  • Redock the native co-crystallized ligand (DTQ) into the prepared protein.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .[2][3][4][5]

2. Interaction Profiling

  • Analyze the top-ranked conformation (lowest binding affinity, kcal/mol).

  • Visualize using PyMOL or Discovery Studio Visualizer.

Workflow Visualization

Docking_Workflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: Dockingcluster_analPhase 3: AnalysisPDBPDB: 1DI8(Crystal Structure)CleanRemove H2OAdd HydrogensPDB->CleanGridGrid Generation(Center on ATP Pocket)Clean->GridLigand2DIsatin Ligand(2D Sketch)MinimEnergy Minimization(MMFF94)Ligand2D->MinimVinaAutoDock Vina(Exhaustiveness=32)Minim->VinaGrid->VinaRMSDValidation(RMSD < 2.0 Å)Vina->RMSDInteractInteraction Map(Leu83, Glu81)RMSD->Interact

Figure 2: Step-by-step computational workflow for molecular docking of isatin derivatives.

Data Interpretation & Expected Results

When analyzing the docking results, structure the data to compare binding energy against specific residue interactions.

Critical Interaction Checklist

A successful isatin-based CDK2 inhibitor typically exhibits the following:

Interaction TypeTarget ResidueFunction
Hydrogen Bond Leu83 (Backbone NH/CO)Anchors the scaffold in the hinge region (mimics Adenine N1/N6).
Hydrogen Bond Glu81 (Backbone CO)Auxiliary hinge anchor.
Salt Bridge Lys33 Often interacts with acidic substituents on the isatin N1 position.
Hydrophobic Val18, Ala31, Phe80 Stabilizes the aromatic core of isatin.
Pi-Cation Lys89 Common with phenyl-hydrazone extensions.
Scoring Interpretation
  • Binding Affinity: Values more negative than -8.0 kcal/mol generally indicate a promising lead for CDK2 (benchmark against Roscovitine or Flavopiridol).

  • RMSD: Only analyze poses within the top cluster (RMSD < 2.0 Å relative to the best pose).

Troubleshooting & Optimization

  • Issue: High RMSD (> 2.0 Å) during validation.

    • Cause: Incorrect grid center or insufficient exhaustiveness.

    • Fix: Re-center grid on the native ligand's center of mass; increase exhaustiveness to 64.

  • Issue: Ligand not entering the pocket.

    • Cause: Ligand is too bulky or not minimized.

    • Fix: Check steric clashes in the 3D structure; ensure the isatin C3-substituents are in the anti configuration if required by the pocket geometry.

  • Issue: No H-bonds with Leu83.

    • Cause: Incorrect protonation state.

    • Fix: Ensure the isatin NH is protonated (neutral) to act as a donor.

References

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity. Source: Journal of Receptors and Signal Transduction (via PubMed).[6] URL:[Link]

  • Validation of Molecular Docking Programs for Virtual Screening. Source: Journal of Chemical Information and Modeling (via PMC). URL:[Link]

  • RCSB PDB Entry: 1DI8 (Human CDK2). Source: RCSB Protein Data Bank.[7] URL:[Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Source: International Journal of Molecular Sciences (via PMC). URL:[Link]

Precision Cytotoxicity Profiling: Optimized MTT Assay Protocol for Isatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse anticancer agents that target kinases (e.g., VEGFR, EGFR), tubulin polymerization, and caspase pathways.[1][2][3] While the MTT assay is the gold standard for high-throughput cytotoxicity screening, isatin derivatives present unique physicochemical challenges—specifically hydrophobicity and intrinsic chromophores —that can severely compromise data integrity if standard protocols are followed blindly.

This Application Note defines a rigorous protocol designed to eliminate false positives caused by isatin precipitation and colorimetric interference. It integrates specific "self-validating" control loops to ensure that the calculated


 reflects true metabolic inhibition rather than chemical artifacts.

Critical Pre-Experimental Considerations

Before handling cells, the experimental design must account for the specific properties of isatin derivatives.

A. Solubility & The "DMSO Limit"

Isatin derivatives are generally lipophilic and poorly soluble in aqueous media.

  • The Challenge: High concentrations of DMSO (>1%) are cytotoxic and can permeabilize cell membranes, artificially enhancing drug uptake or killing cells independently of the drug.

  • The Protocol Rule: The final DMSO concentration in the well must remain constant across all treatment groups and must never exceed 0.5% (v/v) (ideally <0.1% for sensitive lines like primary hepatocytes).

  • Stock Preparation: Prepare a high-concentration stock (e.g., 10–50 mM) in 100% DMSO. Perform serial dilutions in DMSO first, then perform a final large dilution (e.g., 1:1000) into the culture medium.

B. Chromophore Interference (The "False Viability" Trap)

Many isatin Schiff bases and metal complexes exhibit yellow, orange, or red coloration.

  • The Mechanism: The MTT assay relies on absorbance at 570 nm .[4][5] If the isatin compound absorbs light in the 550–600 nm range, it will add to the optical density (OD), masking the reduction in cell viability.

  • The Fix: You must include Compound-Only Blanks (Media + Drug, No Cells) for every concentration tested.

Materials & Reagents

ComponentSpecificationNotes
Cell Line Adherent or SuspensionLog-phase growth (>90% viability via Trypan Blue).
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide5 mg/mL in PBS. Filter sterilize (0.22 µm). Store at -20°C in dark.
Solubilization Buffer DMSO (Spectrophotometric Grade)Acidified isopropanol is an alternative, but DMSO is superior for dissolving lipophilic isatins.
Isatin Stock 10–50 mM in 100% DMSOSonicate if necessary to ensure complete dissolution.
Positive Control Doxorubicin or 5-FluorouracilValidates assay sensitivity.

Validated Workflow Diagram

The following logic flow ensures all controls are in place before data acquisition.

MTT_Isatin_Workflow Start START: Isatin Stock Prep (100% DMSO) Seeding Day 1: Cell Seeding (5k-10k cells/well) Start->Seeding Check1 Check: 24h Incubation (70-80% Confluence) Seeding->Check1 Prep_Dilution Day 2: Compound Dilution (Keep DMSO constant) Check1->Prep_Dilution Treatment Treatment Addition (Triplicates) Prep_Dilution->Treatment Control_Arm CRITICAL: Prep Compound Blanks (Media + Drug, NO CELLS) Prep_Dilution->Control_Arm Incubation Incubation (24h - 72h) Treatment->Incubation Control_Arm->Incubation MTT_Add Day 3/4: Add MTT Reagent (Final: 0.5 mg/mL) Incubation->MTT_Add Crystal_Form Formazan Crystal Formation (3-4 hours @ 37°C) MTT_Add->Crystal_Form Solubilize Solubilization (DMSO) Dissolve Crystals Crystal_Form->Solubilize Read Read Absorbance (570 nm Test / 630 nm Ref) Solubilize->Read

Figure 1: Logical workflow for Isatin Cytotoxicity Profiling. Note the parallel "Control Arm" (Red) essential for subtracting intrinsic compound color.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells and adjust density to 5,000–10,000 cells/well (cell line dependent).

  • Dispense 100 µL of cell suspension into columns 2–11 of a 96-well plate.

  • Blanking: Add 100 µL of complete medium (no cells) to Column 1 and Column 12.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Visual Check: Verify cells are healthy and ~70% confluent.

  • Serial Dilution: Prepare 2x concentrations of the isatin derivative in complete medium.

    • Note: Ensure the DMSO concentration in these 2x stocks is 2x the final desired limit (e.g., 0.2% so final is 0.1%).

  • Treatment: Remove old media (carefully) or add 100 µL of 2x drug solution to the existing 100 µL (if suspension cells).

    • Vehicle Control: Media + equivalent % DMSO (0% cytotoxicity baseline).

    • Positive Control: Standard chemotherapeutic (e.g., Doxorubicin).

    • Interference Control: Add the same drug concentrations to empty wells (no cells) to measure intrinsic absorbance.

Phase 3: MTT Assay & Readout (Day 2/3)
  • MTT Addition: Add 10–20 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

  • Incubation: Incubate for 3–4 hours.

    • Checkpoint: View under a microscope. You should see purple intracellular precipitates (formazan). If you see needle-like crystals outside the cells, your isatin compound may have precipitated.

  • Solubilization:

    • Carefully aspirate medium (for adherent cells).

    • Add 100–150 µL of 100% DMSO .

    • Agitate plate on an orbital shaker for 10–15 minutes (protected from light).

  • Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Data Analysis & Interpretation

To ensure scientific integrity, raw OD values must be corrected before calculating viability.

Step 1: Background Subtraction

For every well, calculate the Net OD:



Step 2: Interference Correction

If the isatin compound is colored, subtract the "Compound-Only" blank from the "Cell + Treatment" well of the same concentration.



Step 3: Viability Calculation


Step 4: IC50 Determination

Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the


.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background in "No Cell" wells Isatin compound reduction or color.Use the Interference Correction formula (Step 2 above).
Needle-shaped crystals in wells Compound precipitation.The concentration is above the solubility limit. Lower the max test concentration or check DMSO compatibility.
Yellow media turns purple immediately Chemical reduction of MTT.The isatin derivative may have a reducing moiety (e.g., thiol). Wash cells with PBS before adding MTT to remove the drug.
High variability (large SD) Inconsistent seeding or evaporation.Use a multichannel pipette. Avoid using the outer wells (edge effect) or fill them with PBS.

References

  • Isatin Anticancer Mechanisms

    • El-Naggar, A. M., et al. (2025).[1][3][6][7] "A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics."[1][2][3][8] RSC Advances.

    • (Verified Context: Discusses kinase inhibition and apoptosis pathways).

  • MTT Assay Standard Protocol

    • Mosmann, T. (1983).[5] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

    • (The foundational protocol).

  • Interference in Tetrazolium Assays

    • Stockert, J. C., et al. (2012). "Assays for cell viability: Metabolic and destructive changes." Acta Histochemica.
    • (Details mechanisms of colorimetric interference).

  • Isatin Solubility Data

    • BenchChem Technical Support.[9][10][11] (2025).[6][7][9][10][11][12] "Overcoming Poor Solubility of Isatin Derivatives in Aqueous Media."

    • (General reference for DMSO solubility limits).

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Troubleshooting of Isatin Oximes in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Isatin (1H-indole-2,3-dione) oximes are privileged scaffolds in drug discovery, exhibiting potent anticancer, antiviral, and anticonvulsant properties.[1][2] However, their utility is often compromised by solution-state instabilities that confuse analytical data and reduce biological efficacy.

This guide addresses the two primary stability challenges:

  • Geometric Isomerization (

    
    ):  A reversible equilibrium driven by solvent polarity and hydrogen bonding, often mistaken for impurity.
    
  • Hydrolytic Degradation: The irreversible cleavage of the C=N bond, typically catalyzed by acidic environments.

Diagnostic Troubleshooting (Q&A)

Scenario A: Analytical Anomalies (HPLC/NMR)

Q1: I synthesized a pure isatin oxime, but my HPLC/NMR shows two distinct peaks. Is my compound impure? Diagnosis: Likely


 Isomerization , not impurity.
Technical Insight:  Isatin oximes exist as syn (

) and anti (

) isomers. In the solid state, one isomer (typically

) predominates due to intermolecular hydrogen bonding.[3] Upon dissolution in polar aprotic solvents like DMSO, the intermolecular network breaks, and the compound equilibrates to a mixture of

and

forms. Actionable Steps:
  • Verify: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures, they are dynamic isomers.

  • Protocol: Do not attempt to "purify" the second peak. Report the ratio (

    
    ) at equilibrium.
    
  • Reference: Isomerization is solvent-dependent; DMSO stabilizes the

    
     isomer via intermolecular H-bonds, while non-polar solvents may favor the 
    
    
    
    isomer via intramolecular H-bonding [1].

Q2: My peak area is decreasing over time in aqueous buffer. What is happening? Diagnosis: Hydrolytic Cleavage . Technical Insight: The oxime bond (C=N-OH) is susceptible to hydrolysis, regenerating the parent isatin ketone and releasing hydroxylamine. This is accelerated in acidic media (pH < 4) or highly basic conditions. Actionable Steps:

  • Check pH: Measure the pH of your solution. Acidic buffers catalyze nucleophilic attack by water on the imine carbon.

  • Mitigation: Store stock solutions in anhydrous DMSO. Prepare aqueous dilutions immediately before use.

Scenario B: Solubility & Physical Stability

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media. Diagnosis: Solubility Crash (Agglomeration). Technical Insight: Isatin oximes are planar and lipophilic (LogP ~1.0–2.5). Rapid dilution into aqueous media causes "kinetic precipitation" where the compound crashes out before mixing is complete. Actionable Steps:

  • Stepwise Dilution: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into media.

  • Dynamic Light Scattering (DLS): Use DLS to check for nano-aggregates which can cause false positives in biochemical assays (pan-assay interference).

Mechanistic Visualization

Geometric Isomerization Pathway

The


 interconversion is mediated by rotation around the C=N bond or lateral shift (inversion) at the nitrogen. In DMSO, solvent interaction plays a critical role.

Isomerization cluster_conditions Solvent Influence E_Iso E-Isomer (Anti) (Solvent Stabilized) TS Transition State (Rotational/Inversional Barrier) E_Iso->TS  ΔG‡ ~20-25 kcal/mol   Z_Iso Z-Isomer (Syn) (Intramolecular H-Bond) TS->Z_Iso

Figure 1: Reversible isomerization between E and Z forms. In DMSO, the E-isomer is often stabilized by solvent hydrogen bonding, while the Z-isomer is stabilized by intramolecular H-bonding (N-H...O) in non-polar environments [1, 2].

Acid-Catalyzed Hydrolysis Mechanism

Understanding the degradation pathway allows for better buffer selection.

Hydrolysis Oxime Isatin Oxime (C=N-OH) Protonated Protonated Oxime (C=NH+-OH) Oxime->Protonated  +H+ (Acid Catalysis)   Tetrahedral Tetrahedral Intermediate (Carbinolamine) Protonated->Tetrahedral  +H2O (Nucleophilic Attack)   Products Isatin (Ketone) + Hydroxylamine Tetrahedral->Products  Elimination  

Figure 2: Hydrolysis pathway. The rate-limiting step is often the nucleophilic attack of water on the protonated imine bond. This reaction is significantly slower than hydrazone hydrolysis but relevant over long storage periods [3].

Stability Data Summary

The following table summarizes the stability of typical isatin oxime derivatives under varying conditions.

ParameterConditionStability OutcomeRecommendation
Solvent DMSO (Anhydrous) High. Stable for months at -20°C.

equilibration occurs within hours at RT.
Preferred for stock solutions (10-50 mM).
Solvent Water/Buffer (pH 7.4) Moderate. Stable for 24-48h. Slow hydrolysis.[4]Prepare fresh. Do not store.
pH Acidic (pH < 4) Low. Rapid hydrolysis to isatin.Avoid acidic diluents.
pH Basic (pH > 9) Moderate/Low. Deprotonation of oxime OH (

) alters solubility/reactivity.
Use with caution.
Temperature > 40°C Variable. Accelerates both isomerization and hydrolysis.Keep experiments at 37°C or below.

Standardized Experimental Protocols

Protocol 5.1: Monitoring Stability via HPLC

Use this protocol to validate the shelf-life of your working solutions.

  • Preparation: Prepare a 10 mM stock solution of the isatin oxime in DMSO.

  • Dilution: Dilute to 100 µM in the desired buffer (e.g., PBS pH 7.4, Acetate pH 5.0).

  • Time-Points: Inject samples at

    
    .
    
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

  • Analysis:

    • Isomerization: Look for the emergence of a secondary peak with an identical mass spectrum (LC-MS) but different retention time.

    • Degradation: Look for the appearance of the parent isatin peak (usually less polar, elutes later) or hydroxylamine (elutes in void volume).

Protocol 5.2: Determining Ratio via -NMR

Use this to confirm if peak splitting is due to isomers.

  • Solvent: Dissolve ~5 mg of compound in 600 µL DMSO-

    
    .
    
  • Acquisition: Acquire a standard proton spectrum at 298 K.

  • Key Signals: Focus on the N-H proton of the isatin ring or the oxime -OH proton.

    • 
      -Isomer:  Typically shows chemical shifts downfield due to intermolecular H-bonding.
      
    • 
      -Isomer:  May show distinct shifts if intramolecular H-bonding is present (e.g., C=O...H-N).
      
  • Calculation: Integrate the distinct singlet peaks for the same proton environment.

    
    
    

References

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry. MDPI. Available at: [Link]

  • Solvent Effect on the Kinetics of Ring Opening of Isatin. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). Available at: [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities. RJ Wave. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-alkylation versus O-alkylation of Isatin Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isatin Oxime Alkylation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the nuanced challenge of controlling N- versus O-alkylation of isatin oximes. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.

The Ambident Nucleophile Challenge: N vs. O

Isatin oximes possess two nucleophilic centers: the nitrogen of the oxime and the oxygen of the oxime. This dual reactivity, known as ambident nucleophilicity, often leads to a mixture of N-alkylated (nitrone) and O-alkylated (oxime ether) products. Achieving regioselectivity is paramount for the successful synthesis of target molecules in drug discovery and development.

Diagram: Competing Alkylation Pathways

cluster_reactants Reactants cluster_products Products Isatin Oxime Anion Isatin Oxime Anion N-Alkylated (Nitrone) N-Alkylated (Nitrone) Isatin Oxime Anion->N-Alkylated (Nitrone) N-Attack O-Alkylated (Oxime Ether) O-Alkylated (Oxime Ether) Isatin Oxime Anion->O-Alkylated (Oxime Ether) O-Attack Electrophile R-X

Caption: Competing N- and O-alkylation pathways of the isatin oxime anion.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of isatin oximes, providing systematic solutions grounded in chemical principles.

Issue 1: Predominant Formation of the O-Alkylated Product When the N-Alkylated Product is Desired

Root Cause Analysis: The formation of the O-alkylated product is often favored under conditions that promote reaction at the more electronegative oxygen atom. This is influenced by the "hardness" or "softness" of the electrophile and the reaction conditions, a concept explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Troubleshooting Steps:

  • Evaluate the Electrophile:

    • Insight: "Hard" electrophiles, such as alkyl bromides and chlorides, tend to react preferentially at the "hard" oxygen center of the oxime anion. Conversely, "soft" electrophiles, like alkyl iodides, favor reaction at the "soft" nitrogen center.[1][2][3]

    • Action: If you are using an alkyl bromide or chloride, consider switching to the corresponding alkyl iodide to promote N-alkylation.[1][2]

  • Solvent Selection:

    • Insight: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used and can influence the reaction outcome.[4][5]

    • Action: While DMF is a standard choice, subtle changes in solvent polarity can alter the N/O ratio. Experiment with other polar aprotic solvents like NMP (N-methyl-2-pyrrolidinone) to see if it favors N-alkylation.[5]

  • Choice of Base:

    • Insight: The base used to deprotonate the isatin oxime plays a crucial role. Stronger bases can lead to different ion pairing and reactivity of the resulting anion.

    • Action: If you are using a very strong base like sodium hydride (NaH), consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] These bases have been shown to be effective for N-alkylation.[5]

Issue 2: Low or No Yield of Alkylated Product

Root Cause Analysis: A low or nonexistent yield can stem from several factors, including incomplete deprotonation, a non-reactive electrophile, or decomposition of starting materials.

Troubleshooting Steps:

  • Verify Deprotonation:

    • Insight: The N-H of the isatin must be deprotonated to form the reactive anion.[5]

    • Action: Ensure your base is sufficiently strong and used in an appropriate stoichiometric amount. For bases like K₂CO₃, using a slight excess can help drive the reaction to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting isatin.[4]

  • Assess Electrophile Reactivity:

    • Insight: The reactivity of the alkylating agent is critical. Steric hindrance or a poor leaving group can impede the reaction.

    • Action: If using a sterically hindered electrophile, you may need to increase the reaction temperature or time. Consider using a more reactive alkylating agent if possible. For instance, benzylic halides are generally more reactive than simple alkyl halides.

  • Reaction Conditions:

    • Insight: Temperature and reaction time are key parameters.

    • Action: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields in many cases.[5][7][8]

Issue 3: Formation of a Difficult-to-Separate Mixture of N- and O-Alkylated Products

Root Cause Analysis: This is a common outcome due to the competing reaction pathways. The goal is to shift the equilibrium towards the desired product.

Troubleshooting Steps:

  • Systematic Optimization:

    • Insight: A design of experiments (DoE) approach can be highly effective in finding the optimal conditions.

    • Action: Systematically vary the base, solvent, and electrophile as outlined in the previous sections. Keep detailed records of the N/O product ratio for each set of conditions, as determined by techniques like ¹H NMR or LC-MS.[9]

  • Consider Mitsunobu Conditions:

    • Insight: The Mitsunobu reaction offers an alternative pathway for alkylation. Interestingly, for some isatin oximes, Mitsunobu conditions with an alcohol can predominantly yield the N-alkylated nitrone.[1][2]

    • Action: If traditional alkylation methods consistently give mixtures, explore the Mitsunobu reaction as a potential route to improve selectivity.

Diagram: Troubleshooting Workflow

cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Low N/O Ratio Change_Electrophile Switch to Alkyl Iodide Start->Change_Electrophile Hard Electrophile? Change_Base Use Milder Base (K2CO3, Cs2CO3) Start->Change_Base Strong Base? Change_Solvent Optimize Solvent (DMF, NMP) Start->Change_Solvent Suboptimal Solvent? Consider_Mitsunobu Explore Mitsunobu Reaction Start->Consider_Mitsunobu Persistent Mixture? End Improved N-Alkylation Selectivity Change_Electrophile->End Change_Base->End Change_Solvent->End Consider_Mitsunobu->End

Sources

Distinguishing oxime ether and nitrone isomers using 15N NMR

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, NMR Spectroscopy Division Subject: Technical Guide: Distinguishing Oxime Ether and Nitrone Isomers using


N NMR 

Executive Summary: The "100 ppm" Rule

In the synthesis of oxime ethers via alkylation of oximes, a common side reaction is


-alkylation, yielding nitrone  isomers rather than the desired 

-alkylated oxime ethers . Distinguishing these isomers using

H or

C NMR can be ambiguous due to overlapping signals and subtle shielding effects.

N NMR provides the definitive answer. 

The electronic environments of the nitrogen atoms in these two species are drastically different. The


-oxidation in nitrones results in a significant shielding effect  compared to the imine-like nitrogen of oxime ethers.
  • Oxime Ethers (

    
    ):  Resonate downfield  (typically 380–420 ppm relative to liq. NH
    
    
    
    ).
  • Nitrones (

    
    ):  Resonate upfield  (typically 280–320 ppm relative to liq. NH
    
    
    
    ).

Diagnostic Rule: If your


N signal appears 

100 ppm upfield (lower frequency) relative to the expected oxime range, you have isolated the nitrone .

Diagnostic Data & Chemical Shift Ranges

The following table summarizes the chemical shift ranges. Note that


N referencing can be confusing; values are provided for the two most common scales: Liquid Ammonia (liq. NH

) and Nitromethane (CH

NO

).

Table 1: Characteristic


N Chemical Shifts 
Compound ClassStructureShift (ppm) vs. liq.[1][2] NH

Shift (ppm) vs. CH

NO

Electronic Environment
Oxime Ether

400 – 420 +20 to +40 Deshielded (

imine-like)
Nitrone

280 – 320 -100 to -60 Shielded (

-oxide character)
ReferenceCH

NO

380.50.0Primary Standard
ReferenceLiq. NH

0.0-380.5Secondary Standard

Technical Insight: The


100 ppm shielding in nitrones is attributed to the increased electron density on the nitrogen atom from the coordinate covalent bond with oxygen and the associated paramagnetic shielding term changes.

Experimental Workflow

Direct detection of


N (1D NMR) is often impractical for natural abundance samples due to low sensitivity (

relative to

H) and negative NOE. The industry standard is Indirect Detection via

H-^{15}$N HMBC
.
Visual Guide: Isomer Identification Workflow

G Start Sample: Alkylation Product (Isomer Mixture or Pure) Exp Run 1H-15N HMBC (Natural Abundance) Start->Exp Check Analyze 15N Projection (Referenced to CH3NO2) Exp->Check Oxime Signal at +20 to +40 ppm (Downfield) Check->Oxime > 0 ppm Nitrone Signal at -100 to -60 ppm (Upfield) Check->Nitrone < -50 ppm Result1 Conclusion: Oxime Ether (O-Alkylation) Oxime->Result1 Result2 Conclusion: Nitrone (N-Alkylation) Nitrone->Result2

Figure 1: Decision tree for assigning oxime ether vs. nitrone structures based on


N HMBC chemical shifts.

Detailed Protocol: Natural Abundance H- N HMBC

For non-enriched samples (natural abundance


N 

0.37%), signal-to-noise ratio (SNR) is the primary challenge. Follow this optimized protocol.

Prerequisites:

  • Concentration: Minimum 50 mM (approx. 10-20 mg for MW 300) in 600

    
    L solvent.
    
  • Probe: Cryoprobe is highly recommended. If using a room-temperature probe, increase scan count by

    
    .
    
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO often provides sharper peaks for exchangeable protons, though less relevant here).

Step-by-Step Setup:

  • Pulse Sequence: Select hmbcgpndqf (Gradient-selected HMBC with no low-pass J-filter).

    • Why: We need long-range correlations (

      
      , 
      
      
      
      ). The "nd" (no decoupling) allows observation of
      
      
      if resolution permits, but primarily we want the shift.
  • Optimize Coupling Constant (

    
    ): 
    
    • Set cnst13 (coupling constant for delay) to 6–8 Hz .

    • Reasoning:

      
       and 
      
      
      
      in these systems typically fall in the 5–10 Hz range.
  • Spectral Width (SW):

    • 
      N Dimension (F1):  Set to 400 ppm  (approx -150 to +250 ppm vs CH
      
      
      
      NO
      
      
      ) to ensure both isomers fall within the window without aliasing.
    • Center (

      
      ):  Set to -50 ppm  (vs CH
      
      
      
      NO
      
      
      ) or 330 ppm (vs liq. NH
      
      
      ).
  • Scans (NS):

    • Start with 64 scans per increment.

    • Increments (TD1): 128 or 256.

  • Referencing (CRITICAL):

    • Use the "Unified Scale" or relative referencing.

    • Calibrate

      
      H to TMS (0 ppm).
      
    • Set

      
      N frequency (
      
      
      
      ratio) correctly. For CH
      
      
      NO
      
      
      ,
      
      
      .
    • Verification: If you see a signal at 0 ppm, you likely have nitromethane in your external standard.[3]

Troubleshooting Guide

Issue 1: No


N correlations observed after overnight acquisition. 
  • Cause:

    
     relaxation times for quaternary nitrogens can be long, or the coupling constant is mismatched.
    
  • Solution A: Lower the HMBC coupling constant (cnst13) to 4 Hz . Some long-range couplings are weaker.[1]

  • Solution B: Increase the relaxation delay (d1) to 2.0–3.0 seconds.

  • Solution C: Switch to LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) if available, which can sometimes yield better sensitivity for small couplings.

Issue 2: The chemical shift is ambiguous (e.g., around -20 ppm vs CH


NO

).
  • Cause: Substituent effects (e.g., strong electron-withdrawing groups) can shift resonances.

  • Solution: Compare

    
    H NMR.
    
    • Nitrone: The proton on the

      
      -carbon (
      
      
      
      ) is often deshielded (
      
      
      7.5–8.5 ppm) compared to the oxime ether.
    • Oxime Ether: The

      
       protons are distinct. 
      
      
      
      in oxime ethers is typically
      
      
      3.8–4.2 ppm.
      
      
      in nitrones is typically
      
      
      3.6–3.8 ppm.

Issue 3: Signals are folded (aliased).

  • Cause: The spectral width was too narrow.

  • Solution: Do not discard the data. Calculate the true chemical shift:

    
    . If the "unfolded" shift fits the Nitrone/Oxime regions defined in Table 1, the assignment is valid.
    

Frequently Asked Questions (FAQ)

Q: Do I need


N-labeled compounds? 
A:  No. While labeling increases sensitivity by 

270x, modern 500/600 MHz spectrometers with cryoprobes can detect natural abundance

N in 10–50 mg samples within 2–4 hours using HMBC.

Q: Can I distinguish E/Z isomers of the oxime ether using this method? A: Yes, but the difference is smaller.


-isomers of ketoximes are generally deshielded  (higher ppm) compared to 

-isomers, often by 5–15 ppm. However, the Oxime vs. Nitrone difference (

100 ppm) is the primary gross structural distinction.

Q: Why do you recommend CH


NO

as the standard?
A: While biochemists prefer liquid NH

, IUPAC recommends CH

NO

(0 ppm) for organic solvents. It eliminates the ambiguity of "negative" vs "positive" large numbers. However, you must report which standard you used. To convert:

.[1]

References

  • Silva, F. P. L., et al. (2010). "

    
    N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers." ResearchGate.[4][5] 
    
  • NIST. (2012).[6] "

    
    N-NMR Chemical Shifts of Major Chemical Families." National Institute of Standards and Technology.[6] 
    
  • Martin, G. E., & Hadden, C. E. (2000).
  • University of Jerusalem. "Nitrogen NMR: Chemical Shift Ranges."

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of Substituted Isatin Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isatin (1H-indole-2,3-dione) is a privileged endogenous scaffold in medicinal chemistry, distinguished by its ability to engage multiple biological targets including receptor tyrosine kinases (RTKs), tubulin, and microbial enzymes.[1][2][3][4] This guide provides a technical comparison of substituted isatin derivatives, focusing on the causality between specific structural modifications and biological outcomes.

Unlike generic reviews, this document isolates three critical modification zones—N1-alkylation , C3-functionalization , and C5-electronic modulation —and evaluates their performance in anticancer and antimicrobial workflows. Experimental data presented here highlights how C3-hydrazone and Schiff base modifications significantly enhance kinase affinity (e.g., EGFR, VEGFR-2), while N1-Mannich bases drive antimicrobial potency.

The Chemical Framework: SAR Logic

The isatin scaffold offers three primary vectors for optimization. The diagram below visualizes the "decision tree" a medicinal chemist must navigate when derivatizing this core.

Visualization 1: Isatin SAR Decision Map

IsatinSAR Isatin Isatin Core (1H-indole-2,3-dione) N1 N1 Position (Lipophilicity/Solubility) Isatin->N1 Alkylation/Mannich C3 C3 Carbonyl (Target Specificity) Isatin->C3 Condensation C5 C5 Position (Electronic/Steric Tuning) Isatin->C5 Electrophilic Sub BioAvail Membrane Permeability (Antimicrobial) N1->BioAvail Kinase Kinase Binding (Schiff Bases/Hydrazones) C3->Kinase Potency Metabolic Stability (Halogenation) C5->Potency

Caption: Functional mapping of the isatin scaffold. C3 modifications dictate target affinity, while N1 and C5 tune physicochemical properties and potency.

Comparative Analysis of Biological Activity[5][6][7][8][9][10][11]

Scenario A: Anticancer Potency (Kinase Inhibition)

Objective: Inhibition of EGFR and VEGFR-2 kinases in solid tumors (e.g., MCF-7, A549). Critical Modification: C3-Functionalization . The C3 carbonyl is highly reactive; converting it to a Schiff base (imine) or hydrazone extends the conjugated system, allowing the molecule to occupy the hydrophobic pocket of the ATP-binding site in kinases.

Comparative Data: C3-Schiff Bases vs. Unsubstituted Isatin The table below compares the IC50 values of novel isatin derivatives against standard inhibitors (Sunitinib/Erlotinib).

Compound ClassModification (C3/C5)TargetIC50 (µM)Efficacy vs. Control
Isatin-Quinazoline Hybrid C3-Schiff Base / C5-HEGFR (A549)0.59 ± 0.01 Superior to Gefitinib (0.97 µM)
Isatin-Triazole Hybrid C3-Hydrazone / C5-ClVEGFR-20.0038 (3.8 nM)Comparable to Sorafenib (3.12 nM)
Standard Isatin UnsubstitutedMCF-7> 50.0Inactive
N-Benzyl Isatin N1-Benzyl / C3=OMCF-712.5Moderate

Key Insight: The introduction of a C3-hydrazone or Schiff base moiety is non-negotiable for high-affinity kinase inhibition. The C5-Chloro substituent (electron-withdrawing) further stabilizes the drug-enzyme complex via halogen bonding.

Scenario B: Antimicrobial Activity

Objective: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] Critical Modification: N1-Mannich Bases . Alkylation or Mannich base formation at N1 increases lipophilicity, facilitating penetration through the bacterial cell wall.

Comparative Data: N1-Mannich Bases vs. Standards

Compound Series Structure Organism MIC (µg/mL) Mechanism
N-Mannich Base N1-(Piperidinylmethyl)-5-Cl S. aureus 3.12 Cell wall disruption
N-Benzyl Isatin N1-Benzyl-5-F E. coli 6.25 Membrane depolarization
Amoxicillin (Standard Control) S. aureus 4.0 Cell wall synthesis inhibition

| Isatin Core | Unsubstituted | S. aureus | > 100 | Poor uptake |

Key Insight: N1-Mannich bases bearing a secondary amine (e.g., piperidine) significantly outperform the unsubstituted core. The 5-Chloro or 5-Fluoro substitution is critical; electron-withdrawing groups enhance the acidity of the system and metabolic stability.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Isatin Schiff Bases (C3-Functionalization)

Rationale: This protocol uses an acid catalyst to promote the condensation between the C3-carbonyl of isatin and an aromatic amine, a key step for generating anticancer candidates.

Workflow:

  • Reagent Prep: Dissolve 1.0 mmol of substituted isatin (e.g., 5-chloroisatin) and 1.0 mmol of aromatic amine (e.g., 4-fluoroaniline) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid (or 10 mol% Fe(OTf)3 for higher yields).

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base will precipitate as a colored solid (orange/red).

  • Purification: Filter the precipitate and recrystallize from hot ethanol to ensure >98% purity.

  • Validation: Confirm structure via IR (appearance of C=N stretch at ~1600-1620 cm⁻¹) and disappearance of the NH2 peaks of the amine.

Protocol 2: MTT Cytotoxicity Assay

Rationale: The MTT assay quantifies the metabolic activity of viable cells, providing a robust metric (IC50) for the anticancer potential of the synthesized derivatives.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the isatin derivative (0.1 µM to 100 µM). Include DMSO control (<0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals.[5]

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    .[6] Plot dose-response curves to determine IC50.[5]
    
Visualization 2: Experimental Workflow

Workflow Start Start: 5-Substituted Isatin React Reflux with Amine + H+ Start->React Purify Recrystallize (Ethanol) React->Purify Plate Plate Cells (96-well) Purify->Plate Pure Compound Treat Add Compound (Serial Dilution) Plate->Treat Read MTT Readout (570 nm) Treat->Read

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis and Pharmacological Potential of Schiff Bases of Isatin . Vertex AI Search/NIH. Available at: [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency . PMC. Available at: [Link]

  • Discovery of new quinoxaline-based derivatives as anticancer agents and potent VEGFR-2 inhibitors . ResearchGate.[7] Available at: [Link][2]

  • Structural analogues of isatin and their antimicrobial activity . PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on an Uncharacterized Compound

Given this information, and the general principle of treating compounds of unknown toxicity as potentially hazardous, this guide establishes a robust personal protective equipment (PPE) protocol. Adherence to these procedures is essential to mitigate risks of dermal, ocular, and inhalation exposure for all laboratory personnel.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize the hierarchy of safety controls. PPE is the last line of defense against chemical exposure.[6] The primary methods of protection should always be:

  • Engineering Controls: Using equipment to isolate the hazard.

  • Administrative Controls: Establishing safe work procedures.

  • Personal Protective Equipment (PPE): Shielding the individual.[7]

For (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime, the mandatory primary engineering control is a certified Chemical Fume Hood . All handling of the solid compound and its solutions must occur within a properly functioning fume hood to prevent the inhalation of airborne particulates.

Mandatory Personal Protective Equipment Protocol

A multi-layered approach to PPE is required for all procedures involving this compound. The following table summarizes the minimum requirements, with detailed explanations in the subsequent sections.

Protection Area Required PPE Key Specifications & Rationale
Eye & Face Chemical Safety Goggles + Face ShieldGoggles protect against splashes; the face shield provides a secondary barrier for the entire face.[8][9]
Hand Double Nitrile GlovesPrevents skin contact. Double-gloving provides a backup and allows for safe removal of the outer pair if contaminated.[8][10]
Body Flame-Resistant Laboratory Coat (fully fastened)Protects skin and personal clothing from contamination.[7]
Footwear Closed-toe ShoesPrevents injury from spills or dropped items.
Eye and Face Protection: A Dual-Layer Mandate

Due to the known serious eye irritation potential of the parent compound, robust eye and face protection is non-negotiable.[4][5]

  • Primary Protection: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory. These must provide a complete seal around the eyes to protect against splashes from all angles.[9]

  • Secondary Protection: A full-face shield must be worn over the safety goggles, particularly when handling the powdered solid, preparing solutions, or performing any transfer that carries a splash risk.[8] A face shield alone is insufficient as it does not provide a seal against splashes.[9]

Hand Protection: The Imperative of Double-Gloving

Dermal absorption is a potential route of exposure for indole derivatives. Therefore, meticulous hand protection is critical.

  • Material: Powder-free nitrile gloves are the standard recommendation for incidental chemical contact.[8] Avoid latex gloves due to their poor chemical resistance and potential for allergic reactions.[8]

  • Technique: Double-gloving is required.[10] The inner glove should be tucked under the cuff of the lab coat sleeve, and the outer glove should be pulled over the cuff. This creates a secure seal.

  • Integrity and Replacement: Always inspect gloves for tears or pinholes before use. If the outer glove becomes contaminated, it must be removed and replaced immediately. Change both pairs of gloves at regular intervals (e.g., every 60 minutes) or immediately upon known contact with the compound.[10][11]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required at all times in the designated work area.[9] For procedures with a higher risk of contamination, such as handling large quantities, a disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is recommended.[11]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.[8] Personal clothing should be completely covered by the lab coat.

Respiratory Protection

When all handling of (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is performed within a certified chemical fume hood, a respirator is not typically required. However, a risk assessment may necessitate respiratory protection in specific scenarios, such as:

  • A large spill outside of a fume hood.

  • Failure of the primary engineering controls (fume hood malfunction).

In such emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., N95 or P100) should be used.[11] All personnel who may need to use a respirator must be properly trained and fit-tested.

Procedural Workflow: PPE Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves (under cuff) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Cover the work surface with disposable, absorbent bench paper.

  • Don PPE: Put on all required PPE as per the donning sequence outlined above.

  • Handling:

    • When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent (e.g., ethanol) inside the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as described below.

    • Carefully doff PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[10]

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid materials, including gloves, disposable bench paper, pipette tips, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: All solutions containing the compound and the first rinse of any contaminated glassware must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical waste down the sanitary sewer.[13]

  • Empty Containers: Thoroughly rinse empty chemical containers with a suitable solvent. The first rinsate must be collected as hazardous liquid waste. Subsequent rinses may be managed according to local institutional guidelines. Deface or remove the label before disposing of the rinsed container.[14]

References

  • NIOSH. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • PubChem. (n.d.). 7-Methylisatin. National Institutes of Health. [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • HPAE. (n.d.). Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • LookChem. (n.d.). Cas 13208-96-3, (3Z)-7-METHYL-1H-INDOLE-2,3-DIONE 3-OXIME. [Link]

  • LBAO Chemicals. (n.d.). 7-Methylisatin. [Link]

  • P2 InfoHouse. (1992, November). Disposal Of Laboratory Wastes In Lab Packs. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isatin. [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isatin. [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • ChemBK. (n.d.). 1H-Indole-2,3-dione, 6-fluoro-7-methyl-, 3-oxime. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.